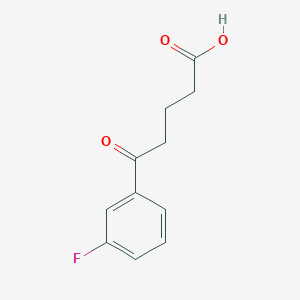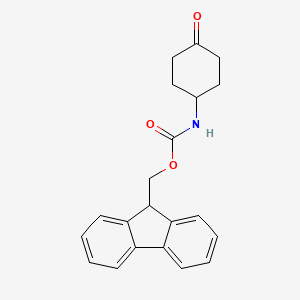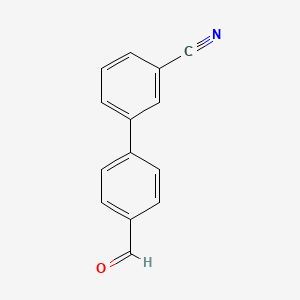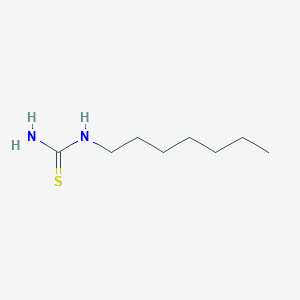
Methyl 2-isothiocyanatohexanoate
Übersicht
Beschreibung
Methyl 2-isothiocyanatohexanoate is a chemical compound that is part of the isothiocyanate family. Isothiocyanates are known for their presence in cruciferous vegetables and have been studied for their potential health benefits and applications in various chemical reactions. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of isothiocyanates and related compounds, which can be extrapolated to understand the properties and reactions of this compound.
Synthesis Analysis
The synthesis of isothiocyanate compounds can be complex and involves multiple steps. For example, the synthesis of isothiocyanate poly(methyl eugenol) involves reacting Methyl Eugenol with potassium hydrogen sulfate and potassium thiocyanate in a chloroform solution at room temperature . Similarly, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate starts with 2-amino-4-(chloromethyl)thiazole as a starting material . These methods suggest that the synthesis of this compound would likely involve the reaction of a suitable hexanoate precursor with thiocyanate under appropriate conditions.
Molecular Structure Analysis
The molecular structure of isothiocyanate compounds is characterized by the presence of a thiocyanate group (-N=C=S) attached to an organic moiety. X-ray crystallographic analysis has been used to confirm the structures of complex isothiocyanate derivatives, such as the N-methylwelwitindolinone C isothiocyanate scaffold . This technique could similarly be employed to determine the precise molecular structure of this compound.
Chemical Reactions Analysis
Isothiocyanates participate in a variety of chemical reactions. For instance, methyl isothiocyanate reacts with dianions derived from cyclic thioureas to produce ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Additionally, methyl isothiocyanate can be transformed into thiazole and imidazole derivatives through reactions with lithium diisopropylamide and subsequent alkylation . These reactions highlight the reactivity of the isothiocyanate group and suggest that this compound could also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate compounds can vary widely. For example, the solubility of isothiocyanate poly(methyl eugenol) and thiosemicarbazide poly(methyl eugenol) in different solvents has been studied, showing complete solubility in DMSO and slight solubility in n-hexane . The crystallinity of these compounds has also been analyzed using XRD . These properties are important for understanding the behavior of this compound in different environments and could influence its applications in chemical synthesis and potential biological activity.
Wirkmechanismus
Mode of Action
They are the major biologically active compounds capable of mediating the anticancer effect of cruciferous vegetables .
Biochemical Pathways
Isothiocyanates affect various biochemical pathways, including metabolic activation and detoxification, inflammation, angiogenesis, metastasis, and regulation of the epigenetic machinery . These compounds show spatiotemporal variation in their accumulation and are of great importance to plants due to their role in development, stress response, and survival .
Result of Action
. This suggests that MITC could potentially have similar effects.
Biochemische Analyse
Cellular Effects
Methyl 2-isothiocyanatohexanoate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound can bind to the active sites of enzymes, blocking their catalytic activity and altering metabolic pathways . This binding interaction is often irreversible, resulting in long-lasting effects on enzyme function and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes, while higher doses can lead to significant toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached before noticeable biochemical changes occur. High doses of this compound can cause severe toxicity, including damage to vital organs and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to detoxification and biotransformation. The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glutathione or other cofactors . These metabolic reactions help to detoxify this compound and facilitate its excretion from the body. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, this compound can localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in protein processing and modification
Eigenschaften
IUPAC Name |
methyl 2-isothiocyanatohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHMTCGCWAEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374959 | |
| Record name | methyl 2-isothiocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206761-73-1 | |
| Record name | methyl 2-isothiocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




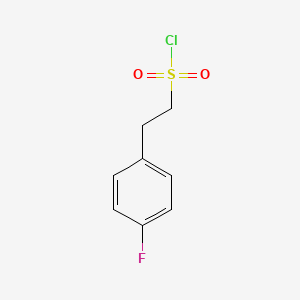
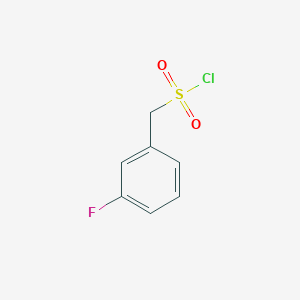
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)
